![molecular formula C14H17Br3O4S B14505996 Acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester CAS No. 62774-51-0](/img/structure/B14505996.png)
Acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester is a complex organic compound with the molecular formula C12H13Br3O4S. This compound is characterized by the presence of tribromoacetic acid and a 2-[(2,5-diethoxyphenyl)thio]ethyl ester group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester typically involves the reaction of tribromoacetic acid with 2-[(2,5-diethoxyphenyl)thio]ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the tribromo group to other functional groups.
Substitution: The tribromo group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester involves its interaction with specific molecular targets. The tribromo group can participate in electrophilic reactions, while the ester group can undergo hydrolysis under certain conditions. These interactions can affect various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, 2-bromo-, 2-cyano-1,1-dimethylethyl ester: Similar in structure but with different functional groups.
Acetic acid, 2,5-dibromo-4-methyl-phenyl ester: Another brominated ester with distinct properties
Uniqueness
Its structure allows for diverse chemical transformations and interactions, making it valuable in various research fields .
Eigenschaften
CAS-Nummer |
62774-51-0 |
|---|---|
Molekularformel |
C14H17Br3O4S |
Molekulargewicht |
521.1 g/mol |
IUPAC-Name |
2-(2,5-diethoxyphenyl)sulfanylethyl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C14H17Br3O4S/c1-3-19-10-5-6-11(20-4-2)12(9-10)22-8-7-21-13(18)14(15,16)17/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI-Schlüssel |
GDLRIQXSLPMSHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)OCC)SCCOC(=O)C(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(3-Aminopropyl)azanediyl]diacetic acid](/img/structure/B14505924.png)
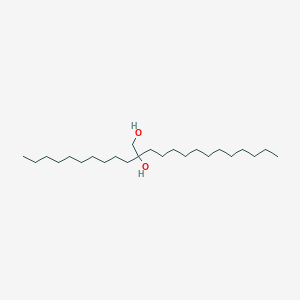
![2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide](/img/structure/B14505937.png)
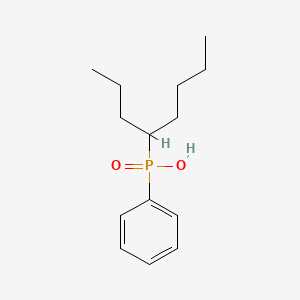
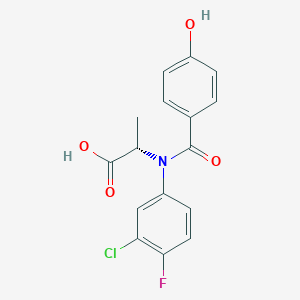

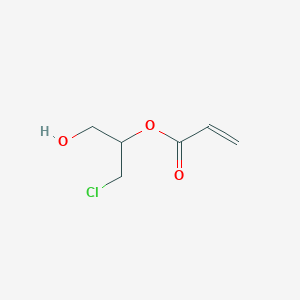

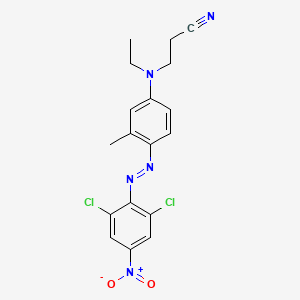
![6,6'-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium)](/img/structure/B14505976.png)
![2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14505983.png)
phosphanium iodide](/img/structure/B14506012.png)
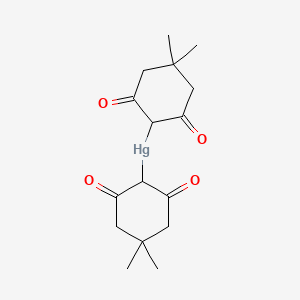
![(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one](/img/structure/B14506018.png)
